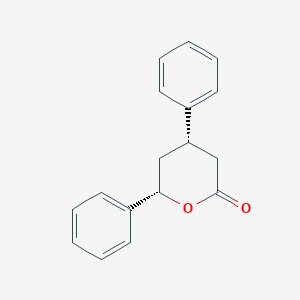
(4S,6S)-4,6-diphenyloxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,6S)-4,6-diphenyloxan-2-one is a chiral compound with significant importance in organic chemistry. This compound is characterized by its oxan-2-one ring structure, which is substituted with two phenyl groups at the 4 and 6 positions. The stereochemistry of the compound is defined by the (4S,6S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-4,6-diphenyloxan-2-one typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the cyclization of a suitable precursor, such as a diol or a hydroxy acid, under acidic or basic conditions. The reaction conditions must be carefully controlled to avoid racemization and to ensure high yield and purity of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of chiral catalysts or enzymes can also be employed to enhance the selectivity and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography are often used to isolate the pure enantiomer from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,6S)-4,6-diphenyloxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxan-2-one ring to an oxane ring, forming alcohols or ethers.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or ethers.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(4S,6S)-4,6-diphenyloxan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a chiral catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (4S,6S)-4,6-diphenyloxan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R,6R)-4,6-diphenyloxan-2-one: The enantiomer of (4S,6S)-4,6-diphenyloxan-2-one with opposite stereochemistry.
(4S,6S)-4,6-diphenyl-1,3-dioxane: A structurally similar compound with a dioxane ring instead of an oxan-2-one ring.
(4S,6S)-4,6-diphenyl-2-oxazolidinone: A related compound with an oxazolidinone ring structure.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the oxan-2-one ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
189443-64-9 |
|---|---|
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
(4S,6S)-4,6-diphenyloxan-2-one |
InChI |
InChI=1S/C17H16O2/c18-17-12-15(13-7-3-1-4-8-13)11-16(19-17)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 |
Clé InChI |
CHNFBCRXOMJHIK-HOTGVXAUSA-N |
SMILES isomérique |
C1[C@@H](CC(=O)O[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1C(CC(=O)OC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


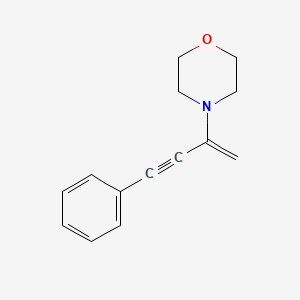
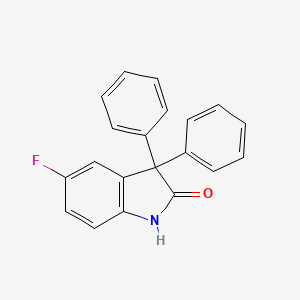
![N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]](/img/structure/B14261521.png)
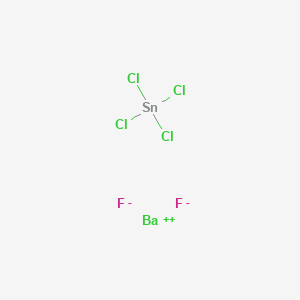
![2-[2-(2-Nitrophenyl)ethenyl]oxirane](/img/structure/B14261526.png)
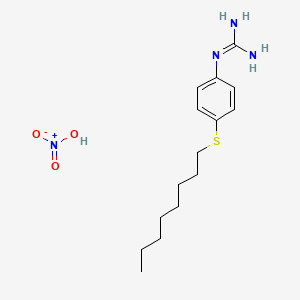
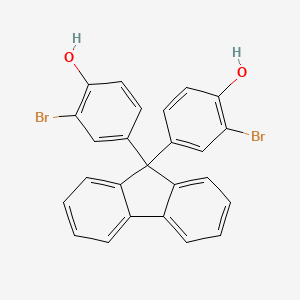
![N~1~,N~1~-Dimethyl-N~6~-[(naphthalen-1-yl)methyl]hexane-1,6-diamine](/img/structure/B14261550.png)
![1-[4-(1-Methylethyl)phenyl]-2-(4-pyridyl)ethanone](/img/structure/B14261557.png)
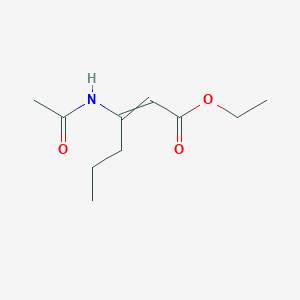
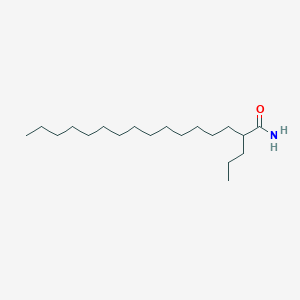


![Ethanol, 2,2'-[oxybis[(1-decyl-2,1-ethanediyl)oxy]]bis-](/img/structure/B14261598.png)
